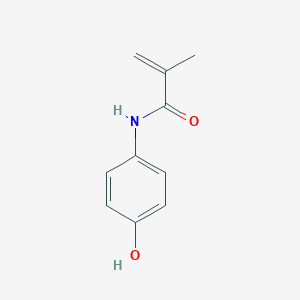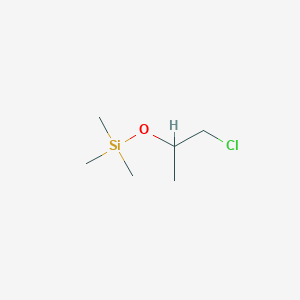
Trimethyl 1-(chloroisopropoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl 1-(chloroisopropoxy)silane is an organosilicon compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents such as toluene, chloroform, and ether. Trimethyl 1-(chloroisopropoxy)silane is an important reagent in organic synthesis and is used in the preparation of various functionalized silanes.
Mecanismo De Acción
The mechanism of action of trimethyl 1-(chloroisopropoxy)silane is based on its ability to react with nucleophiles such as alcohols, amines, and thiols. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of functionalized silanes. The reactivity of trimethyl 1-(chloroisopropoxy)silane is enhanced by the presence of a Lewis acid catalyst, which activates the silicon center towards nucleophilic attack.
Efectos Bioquímicos Y Fisiológicos
Trimethyl 1-(chloroisopropoxy)silane is not known to have any significant biochemical or physiological effects. It is a relatively stable compound and is not expected to interact with biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using trimethyl 1-(chloroisopropoxy)silane in lab experiments include its high reactivity towards nucleophiles, its ability to form functionalized silanes, and its compatibility with a wide range of solvents. The limitations of using trimethyl 1-(chloroisopropoxy)silane include its toxicity, which requires careful handling and disposal, and its sensitivity to moisture, which can lead to hydrolysis and decomposition.
Direcciones Futuras
For research on trimethyl 1-(chloroisopropoxy)silane include the development of new synthetic methods, the preparation of novel functionalized silanes, and the exploration of its potential applications in materials science, catalysis, and drug discovery. Additionally, further studies are needed to understand the reactivity and mechanism of action of trimethyl 1-(chloroisopropoxy)silane, as well as its potential toxicity and environmental impact.
Métodos De Síntesis
Trimethyl 1-(chloroisopropoxy)silane is synthesized by reacting chloroisopropyl ether with trimethylchlorosilane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of trimethyl 1-(chloroisopropoxy)silane.
Aplicaciones Científicas De Investigación
Trimethyl 1-(chloroisopropoxy)silane is used extensively in scientific research as a reagent in organic synthesis. It is used in the preparation of various functionalized silanes, which have applications in materials science, catalysis, and drug discovery. Trimethyl 1-(chloroisopropoxy)silane is also used in the synthesis of silicon-based polymers, which have potential applications in electronic devices and biomaterials.
Propiedades
Número CAS |
18171-12-5 |
|---|---|
Nombre del producto |
Trimethyl 1-(chloroisopropoxy)silane |
Fórmula molecular |
C6H15ClOSi |
Peso molecular |
166.72 g/mol |
Nombre IUPAC |
1-chloropropan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C6H15ClOSi/c1-6(5-7)8-9(2,3)4/h6H,5H2,1-4H3 |
Clave InChI |
XCWTZWMRGUUKJO-UHFFFAOYSA-N |
SMILES |
CC(CCl)O[Si](C)(C)C |
SMILES canónico |
CC(CCl)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



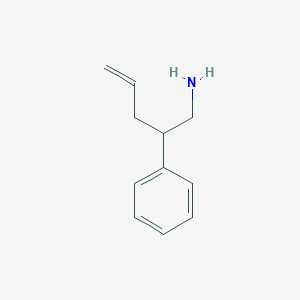
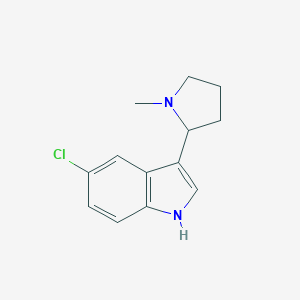
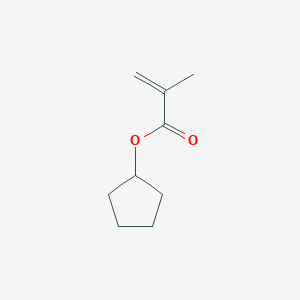
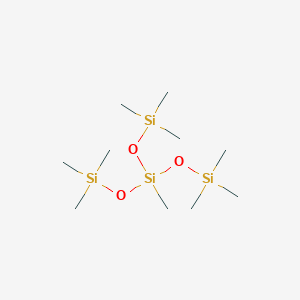
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
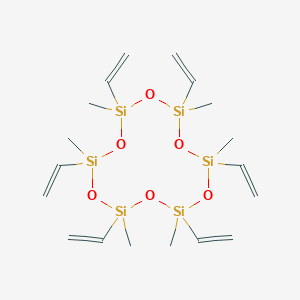
![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)
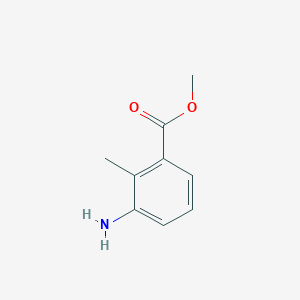
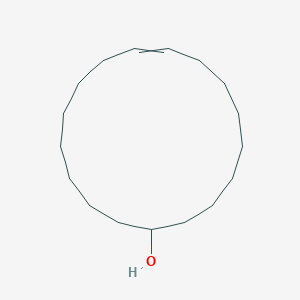
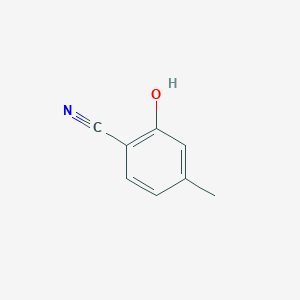
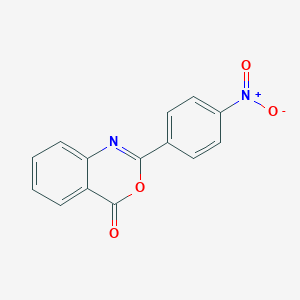
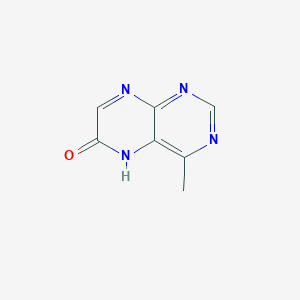
![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)
